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Abstract

PK11007 is a novel small molecule of significant interest in cancer research, primarily for its
ability to target and reactivate mutant forms of the tumor suppressor protein p53. This technical
guide provides a comprehensive overview of the chemical structure, physicochemical
properties, and pharmacological characteristics of PK11007. Detailed experimental protocols
for key assays and visualizations of its signaling pathways are included to facilitate further
research and development.

Chemical Structure and Physicochemical Properties

PK11007, with the IUPAC name 5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-methyl-1,3,4-
thiadiazol-2-yl)pyrimidine-4-carboxamide, is a sulfonylpyrimidine derivative.[1] Its chemical
formula is C15H11CIFN503S2, with a molecular weight of 427.85 g/mol and an exact mass of
426.9976.[1] It is important to note that some commercial vendors may erroneously supply a
different compound, PK11000, under the name PK11007.[1]

Table 1: Chemical Identifiers of PK11007
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Identifier Value
5-chloro-2-((4-fluorobenzyl)sulfonyl)-N-(5-

IUPAC Name methyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-
carboxamide[1]
O=C(C1=NC(S(=0)

SMILES (CC2=CC=C(F)C=C2)=0)=NC=C1CI)NC3=NN=
C(C)S3[1]

CAS Number 874146-69-7[1]

Table 2: Physicochemical Properties of PK11007

Property

Value

Molecular Formula

C15H11CIFN503S2[1]

Molecular Weight 427.85 g/mol [1]
Exact Mass 426.9976[1]
Appearance Solid powder[1]
B Soluble in DMSO. Insoluble in water and
Solubility
ethanol.[2]
Short term (days to weeks) at 0 - 4 °C; long term
Storage

(months to years) at -20 °C.[1]

Pharmacological Properties and Mechanism of

Action

PK11007 exhibits potent anti-cancer activity, particularly in cell lines with compromised p53

function.[1][3] It acts as a mild thiol alkylator, a mechanism that underpins its dual mode of

action.[3]

p53-Dependent Pathway: Reactivation of Mutant p53
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The primary mechanism of action of PK11007 involves the stabilization of mutant p53 proteins.
[3] It selectively alkylates two surface-exposed cysteine residues on the p53 protein, which
stabilizes its conformation without impairing its DNA-binding activity.[3] This reactivation of
mutant p53 restores its tumor-suppressive functions, leading to the upregulation of p53 target
genes such as p21 and PUMA, which in turn induces apoptosis and cell cycle arrest in cancer

cells.[3]
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Figure 1: p53-dependent signaling pathway of PK11007.

p53-Independent Pathway: Induction of Oxidative Stress
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In addition to its effects on p53, PK11007 can induce cell death through a p53-independent
mechanism.[3] This pathway involves the depletion of cellular glutathione and a subsequent
increase in reactive oxygen species (ROS).[3] The accumulation of ROS leads to oxidative
stress and induction of the endoplasmic reticulum (ER) stress response, ultimately resulting in
apoptosis.[3] This dual mechanism of action makes PK11007 a promising therapeutic
candidate for a broad range of cancers, including those with null or mutant p53 status.
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Figure 2: p53-independent ROS-mediated signaling of PK11007.

Table 3: In Vitro Activity of PK11007 in Breast Cancer Cell Lines
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Cell Line p53 Status Subtype IC50 (pM)
HCC1937 Mutant TNBC 2.3
MDA-MB-468 Mutant TNBC 3.1

BT-20 Mutant TNBC 4.2
MDA-MB-231 Mutant TNBC 55

T-47D Mutant Luminal 10.2
MCF-7 Wild-type Luminal 42.2

Data from Synnott et
al., 2018.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the
activity of PK11007.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of PK11007 on cancer cell lines.

Cell Preparation Treatment MTT Assay
Seed cells in Inc bate for 24h Treal wnh varying Add solubilization Measure absorbance
[96 well plate (37 C. 5% COZD—H[ of PK11007 Incubate for 48-72h Add MTT solution Incubate for 4h buffer (e.g., DMSO) at 570 nm

Click to download full resolution via product page

Figure 3: Workflow for the MTT cell viability assay.

Materials:

e Cancer cell lines of interest
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Complete cell culture medium
PK11007 stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
96-well plates

Microplate reader

Procedure:

Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to
adhere overnight.

Prepare serial dilutions of PK11007 in complete culture medium.

Remove the medium from the wells and replace it with the medium containing different
concentrations of PK11007. Include a vehicle control (DMSO) and a no-treatment control.

Incubate the plates for the desired time period (e.g., 48 or 72 hours).
Add 20 pL of MTT solution to each well and incubate for 4 hours at 37°C.

Carefully remove the medium and add 150 pL of solubilization buffer to each well to dissolve
the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the untreated control and determine the
IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by PK11007.
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{ Cell Preparation & Treatment Staining Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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